molecular formula C18H19N3O3S2 B268844 N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

货号 B268844
分子量: 389.5 g/mol
InChI 键: BHKQVDUHYJMPBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibiting BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways involved in B-cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have a potent inhibitory effect on BTK activity, with an IC50 value of 0.85 nM. It has also been shown to be selective for BTK, with minimal off-target effects on other kinases. In preclinical models, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to induce cell death in B-cell malignancies, such as CLL, MCL, and DLBCL.

实验室实验的优点和局限性

One advantage of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potency, which allows for lower dosages and reduces the risk of side effects. However, one limitation of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another direction is the development of more selective and potent BTK inhibitors that can overcome resistance mechanisms. Additionally, the use of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma, is an area of active research.

合成方法

The synthesis of N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-aminobenzamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the thienylcarbonyl derivative. The final step involves the reaction of the thienylcarbonyl derivative with tetrahydro-2-furanylmethylamine and ammonium thiocyanate to form N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

科学研究应用

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results. In a study published in the journal Blood, N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to be effective in inhibiting BTK signaling and inducing cell death in CLL and MCL cells. Another study published in the journal Cancer Research showed that N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was effective in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells in vitro and in vivo.

属性

产品名称

N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

分子式

C18H19N3O3S2

分子量

389.5 g/mol

IUPAC 名称

N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19N3O3S2/c22-16(19-11-14-6-2-8-24-14)12-4-1-5-13(10-12)20-18(25)21-17(23)15-7-3-9-26-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,19,22)(H2,20,21,23,25)

InChI 键

BHKQVDUHYJMPBX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

规范 SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。